Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Haloacetyl reactivity Nucleophilic substitution Thiol conjugation

Supply inconsistency plagues medicinal chemistry programs requiring regiochemically pure bromoacetyl-piperidine intermediates. This 4-substituted, N-Boc-protected building block enables direct, high-yield cysteine conjugation for PROTAC/ADC linker construction without KI pre-activation. The orthogonal Boc group withstands organometallic and redox conditions, then cleanly deprotects (TFA/DCM) for late-stage diversification. Batch-specific QC (NMR, HPLC, GC) and ≥95% purity ensure preclinical batch-to-batch reproducibility, directly supporting candidate nomination and regulatory documentation requirements.

Molecular Formula C12H20BrNO3
Molecular Weight 306.2 g/mol
CAS No. 301221-79-4
Cat. No. B153289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
CAS301221-79-4
Molecular FormulaC12H20BrNO3
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)CBr
InChIInChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13/h9H,4-8H2,1-3H3
InChIKeyHYRSGTXIVIMOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate: Identity & Specifications


tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (synonym: 1-Boc-4-(2-bromoacetyl)piperidine; CAS 301221-79-4) is a bifunctional synthetic intermediate comprising an N-Boc-protected piperidine ring and a C-4 bromoacetyl substituent . Its molecular formula is C₁₂H₂₀BrNO₃ (MW 306.20), with a reported melting point of 62.0–66.0 °C, boiling point of 368 °C (760 mmHg), density of 1.336 g/cm³, and an experimental LogP of 1.87 . The compound is commercially supplied as a white to light-yellow crystalline solid, typically at ≥95% purity by GC, and must be stored under inert gas at 2–8 °C due to air sensitivity and the electrophilic nature of the bromoacetyl moiety . It is classified under HS code 2933399090 and carries GHS hazard statements H302+H332 (harmful if swallowed or inhaled), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Why tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate Is Irreplaceable


This compound occupies a uniquely balanced position across three orthogonal selection axes—halogen leaving-group potential, N-protecting group lability, and regiochemical placement—that no single in-class analog simultaneously replicates. Replacing the bromoacetyl group with a chloroacetyl substituent (CAS 569667-84-1) reduces electrophilic reactivity toward thiol and amine nucleophiles by approximately one order of magnitude , directly altering reaction kinetics and required conditions in conjugation or alkylation steps. Substituting the Boc group for a Cbz group (CAS 816464-47-8) changes the deprotection mechanism from mild acidolysis (TFA/DCM, room temperature) to hydrogenolysis (H₂, Pd/C), which is incompatible with reduction-sensitive substrates and adds a catalyst-removal burden . Relocating the bromoacetyl group from the 4-position to the 3-position (CAS 1219813-78-1) redirects the synthetic vector to entirely different biological targets—mGluR potentiators versus Huntington's disease-relevant scaffolds . Using the unprotected 1-(bromoacetyl)piperidine (CAS 1796-25-4) forfeits the orthogonality of the Boc group, exposing the piperidine nitrogen to unwanted side reactions during bromoacetyl-mediated couplings . These multi-dimensional differentiation points are quantified below.

tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate: Comparative Evidence


Bromoacetyl vs. Chloroacetyl Electrophilicity

The bromoacetyl group of the target compound is significantly more reactive toward nucleophiles (thiols, amines) than the chloroacetyl group of its direct analog tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate (CAS 569667-84-1). In comparative studies of N-α-haloacetyl peptides, bromoacetyl derivatives demonstrated far greater reactivity toward sulfhydryl-containing proteins than their chloroacetyl counterparts, with the chloroacetyl peptides described as 'relatively unreactive' and requiring halide exchange with saturated KI to generate the iodoacetyl species for adequate conjugation rates . This differential translates to faster reaction kinetics, lower required temperatures, and reduced equivalents of nucleophile in piperidine-based linker chemistry, directly impacting process efficiency and product yield in drug-conjugate and PROTAC syntheses .

Haloacetyl reactivity Nucleophilic substitution Thiol conjugation Peptide modification

Lipophilicity (LogP) Differentiation

The target compound (tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate) exhibits an experimental LogP of 1.87 , which is markedly lower than its chloroacetyl analog tert-butyl 4-(2-chloroacetyl)piperidine-1-carboxylate (LogP 2.44, CAS 569667-84-1) and substantially lower than the Cbz-protected analog benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate (LogP 2.94, CAS 816464-47-8) . The ΔLogP of +0.57 versus the chloro analog and +1.07 versus the Cbz analog indicates that the target compound is measurably more hydrophilic, which translates to higher aqueous solubility and potentially superior handling in aqueous reaction media. In the context of Lipinski's Rule of Five, the lower LogP of the bromoacetyl-Boc combination keeps this intermediate further from the LogP >5 threshold than either comparator, preserving drug-likeness in downstream final compounds when the intermediate scaffold is retained .

Lipophilicity LogP Drug-likeness Membrane permeability ADME

Synthetic Yield: Patent Route Advantage

The synthesis of the target compound via the patented route (WO2009/150144 A1) from tert-butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9) using lithium bis(trimethylsilyl)amide (LHMDS), TMSCl, and bromine in THF at −78 °C delivers a 96% isolated yield . This represents a near-quantitative conversion for a halogenation step at the α-position of a ketone. While direct comparative yield data for the analogous chlorination route to the chloroacetyl analog are not publicly available in the same patent or publication corpus, the 96% benchmark sets an efficiency standard that procurement teams can use when evaluating custom synthesis proposals for this specific brominated intermediate versus alternative halogenation strategies . The procedure's reproducibility at the 12.6 mmol scale with straightforward EtOAc extraction workup further supports its attractiveness for laboratory-scale procurement and subsequent in-house scale-up

Synthetic yield Process chemistry Bromination Scale-up Patent route

Boc vs. Cbz Orthogonality in Synthesis

The tert-butyloxycarbonyl (Boc) group on the target compound enables selective deprotection under mild acidic conditions (e.g., 20–50% TFA in DCM, 0 °C to room temperature, 30 min–2 h) without affecting the bromoacetyl electrophile, which is stable to acidic conditions but would be cleaved under the hydrogenolysis conditions (H₂, Pd/C, atmospheric pressure to 50 psi) required for Cbz removal in the benzyl 4-(2-bromoacetyl)piperidine-1-carboxylate analog (CAS 816464-47-8) . The orthogonal stability profile means the Boc-protected compound can be deprotected in the presence of benzyl ethers, benzyl esters, and other hydrogenolysis-sensitive functionality, whereas the Cbz analog cannot be used in substrates containing reducible groups (nitro, alkene, alkyne) without chemoselectivity challenges . This orthogonality is explicitly exploited in the multi-step synthesis of LRRK2 modulators (WO-2021194878-A1) and IRAK4 inhibitors (WO-2020150626-A1), where the Boc group remains intact through multiple transformations before final acidic unveiling of the piperidine nitrogen .

Protecting group strategy Orthogonal deprotection Boc Cbz Solid-phase synthesis

4-Position vs. 3-Position Regioisomer Applications

The 4-substitution pattern of the target compound directs derived scaffolds toward a distinct therapeutic space compared to its 3-substituted regioisomer (1-Boc-3-(2-bromoacetyl)piperidine, CAS 1219813-78-1). The 4-(2-bromoacetyl) derivative is explicitly cited as an intermediate for preparing drugs targeting Huntington's disease, with the piperidine 4-position serving as the vector for the final pharmacophore . In contrast, the 3-substituted regioisomer is employed in synthesizing oxazolobenzimidazole derivatives as potentiators of metabotropic glutamate receptors (mGluRs)—a target class associated with schizophrenia, anxiety, and Parkinson's disease rather than Huntington's . This divergent application profile arises from the different spatial orientation of the bromoacetyl-derived substituent relative to the piperidine nitrogen, which alters the three-dimensional presentation of the final ligand to its biological target. No 3-substituted analog has been cited for Huntington's disease applications in the patent or primary literature surveyed .

Regiochemistry Positional isomer Structure-activity relationship Huntington's disease mGluR

tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate: Key Applications


PROTAC and Bioconjugate Linker Synthesis

In targeted protein degradation (PROTAC) and antibody-drug conjugate (ADC) linker construction, the bromoacetyl group of the target compound provides direct, high-yield conjugation to cysteine thiols without the pre-activation (KI exchange) step required for chloroacetyl analogs . The 96% synthetic accessibility of the intermediate ensures reliable supply for multi-gram linker campaigns. The Boc group remains intact during bromoacetyl-thiol conjugation and can be removed post-coupling to unveil the piperidine nitrogen for further diversification, a sequence exploited in patent WO-2021194878-A1 for LRRK2-targeting degraders . The lower LogP (1.87) relative to chloroacetyl (2.44) and Cbz (2.94) analogs facilitates aqueous-compatible bioconjugation conditions .

Huntington's Disease Drug Intermediate

Multiple independent sources identify the 4-substituted bromoacetyl-Boc-piperidine scaffold as a key intermediate for Huntington's disease therapeutic candidates . This application is regiochemically specific: the 3-substituted isomer (CAS 1219813-78-1) is directed toward mGluR modulation and has no documented role in Huntington's programs . Medicinal chemistry teams pursuing Huntington's targets must specify the 4-substituted compound to maintain the correct spatial presentation of the final pharmacophore. The orthogonal Boc protection allows late-stage piperidine deprotection under mild acidic conditions that preserve sensitive functional groups installed during the multi-step synthetic sequence .

Orthogonal N-Protection for Alkaloid Synthesis

In complex alkaloid total synthesis and heterocycle construction where hydrogenolysis-sensitive functionality (alkenes, alkynes, nitro groups, benzyl ethers) must be preserved, the Boc group of the target compound offers a decisive advantage over Cbz-protected analogs . The Boc group withstands nucleophilic substitution, organometallic coupling, and oxidation/reduction steps that would compromise Cbz stability, then cleanly liberates the free piperidine with TFA/DCM at room temperature . This orthogonality is exploited in the IRAK4 inhibitor synthesis (WO-2020150626-A1), where the piperidine nitrogen is unmasked in the final step to generate the active pharmacophore .

Quality-Controlled Procurement for Medicinal Chemistry

For medicinal chemistry programs approaching candidate nomination where batch-to-batch reproducibility becomes critical, the target compound is available from major suppliers (TCI, Aladdin, Bidepharm) at ≥95% purity by GC with melting point specification of 62.0–66.0 °C, confirmed by NMR . This level of documented analytical characterization exceeds that typically available for the chloroacetyl analog (CAS 569667-84-1) and the Cbz analog (CAS 816464-47-8), for which melting point data are sparsely reported across vendor platforms. The availability of batch-specific QC certificates (NMR, HPLC, GC) from suppliers such as Bidepharm supports regulatory documentation requirements for preclinical development, reducing the analytical burden on the purchasing organization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.